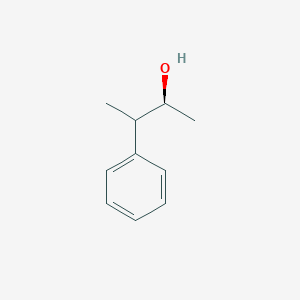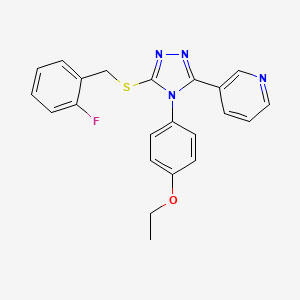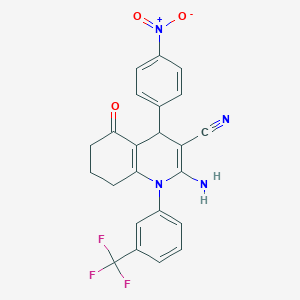
(2S)-3-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Phenyl-2-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the second carbon of a butanol chain, with the hydroxyl group on the third carbon. This compound is notable for its stereochemistry, as it exists in the (2S,3S) configuration, which influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Phenyl-2-butanol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Another synthetic route involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage and further transformations . This method requires careful control of reaction conditions, including the use of hydrobromic acid in acetic acid and subsequent purification steps.
Industrial Production Methods: Industrial production of (2S,3S)-3-Phenyl-2-butanol often leverages biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific reductases allows for the production of this compound with high enantiomeric purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-3-Phenyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanone, while reduction can produce phenylbutane.
Applications De Recherche Scientifique
(2S,3S)-3-Phenyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
(2R,3R)-3-Phenyl-2-butanol: The enantiomer of (2S,3S)-3-Phenyl-2-butanol, which has different stereochemistry and potentially different biological activities.
Phenylbutanol: A compound with a similar structure but lacking the specific stereochemistry of (2S,3S)-3-Phenyl-2-butanol.
Phenylpropanol: Another related compound with a shorter carbon chain.
Uniqueness: The uniqueness of (2S,3S)-3-Phenyl-2-butanol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific biological activities.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2S)-3-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3/t8?,9-/m0/s1 |
Clé InChI |
KDNYCTPSPZHJQF-GKAPJAKFSA-N |
SMILES isomérique |
C[C@@H](C(C)C1=CC=CC=C1)O |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)
![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)





![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)

![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

